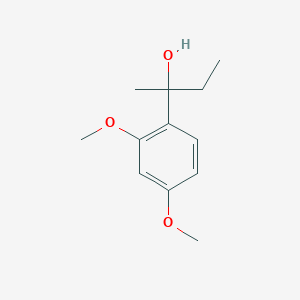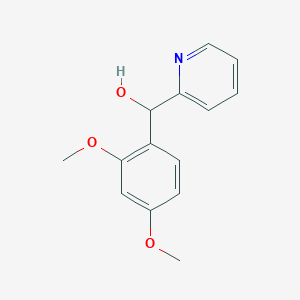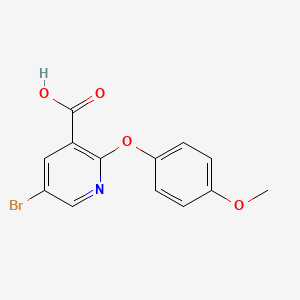
2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol is an organic compound with the molecular formula C11H16N2O It is characterized by the presence of a pyridine ring substituted with an isopropyl group and a 2-(methylamino)ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, isopropyl bromide, and 2-(methylamino)ethanol.
Alkylation: Pyridine is first alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to form 2-isopropylpyridine.
Reductive Amination: The 2-isopropylpyridine is then subjected to reductive amination with 2-(methylamino)ethanol using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products Formed
Oxidation: Formation of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-acetaldehyde.
Reduction: Formation of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethane.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylamino)-ethanol: Lacks the isopropyl and pyridine substituents.
2-(Isopropylamino)-ethanol: Lacks the pyridine ring.
2-(Pyridin-2-ylmethyl-amino)-ethanol: Lacks the isopropyl group.
Uniqueness
2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol is unique due to the combination of its isopropyl, pyridine, and ethanolamine moieties. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Eigenschaften
IUPAC Name |
2-[propan-2-yl(pyridin-2-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-10(2)13(7-8-14)9-11-5-3-4-6-12-11/h3-6,10,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCBZIKFWDHKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7879176.png)
